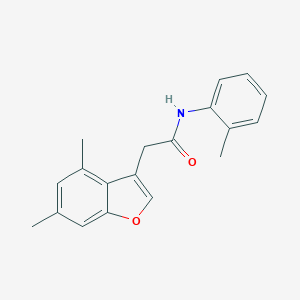![molecular formula C19H22BrNO4 B385194 Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate CAS No. 1005143-04-3](/img/structure/B385194.png)
Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate” is a chemical compound with the molecular formula C19H22BrNO4 . It has an average mass of 408.286 Da and a monoisotopic mass of 407.073212 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing a bicyclic heptane structure with a bromine atom and a carbonyl group, attached to a benzoate ester via an amide linkage .科学研究应用
Antiviral Activity
Indole derivatives, which share structural similarities with Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of viral pathogens.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory effects. Given the structural complexity of Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, it could be explored for its potential to act as a novel anti-inflammatory agent, possibly offering a new approach to treating inflammatory diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. The incorporation of the indole nucleus into medicinal compounds has led to the development of drugs with high affinity to multiple receptors, which is crucial in cancer therapy. Research into Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could uncover new therapeutic possibilities for targeting cancer cells .
Antioxidant Effects
The indole scaffold is associated with antioxidant properties, which are essential in combating oxidative stress within the body. Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could be investigated for its potential to act as an antioxidant, thereby contributing to the prevention of diseases caused by oxidative damage .
Antimicrobial Activity
Compounds containing the indole nucleus have been found to have antimicrobial effects. This includes activity against bacteria, fungi, and other microorganisms. The unique structure of Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate makes it a candidate for developing new antimicrobial agents that could address the growing issue of antibiotic resistance .
Antitubercular Potential
Given the biological activities of indole derivatives, there is a possibility that Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could be effective against tuberculosis. The development of new antitubercular drugs is critical, and this compound could contribute to this field by providing a new mechanism of action against Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives have been explored for their antidiabetic properties. The ability to modulate insulin release or to improve insulin sensitivity makes these compounds valuable in diabetes research. Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could be studied to assess its potential as an antidiabetic agent .
Antimalarial Activity
The fight against malaria requires the continuous discovery of compounds with novel modes of action. Indole derivatives have shown promise in this area, and thus, Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate could be a valuable addition to the arsenal of antimalarial drugs. Its unique chemical structure might interfere with the life cycle of Plasmodium species, the parasites responsible for malaria .
属性
IUPAC Name |
methyl 2-[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-17(2)18(3)9-10-19(17,13(20)14(18)22)16(24)21-12-8-6-5-7-11(12)15(23)25-4/h5-8,13H,9-10H2,1-4H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUQFNCLLSVNFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC=C3C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(2-chlorophenyl)[(4-methoxybenzoyl)amino]methyl}-4-methoxybenzamide](/img/structure/B385111.png)
![N-[(2-chlorophenyl)-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B385112.png)

![ethyl N-[(2-chlorophenyl)-(ethoxycarbonylamino)methyl]carbamate](/img/structure/B385115.png)
![N-{{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385119.png)
![N-{(3,4-dichlorophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B385120.png)
![N-{(4-butoxy-3-methoxyphenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B385121.png)
![N-{[3-methoxy-4-(pentyloxy)phenyl][(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B385122.png)
methyl]pentanamide](/img/structure/B385126.png)
![N-{(benzoylamino)[3-methoxy-4-(pentyloxy)phenyl]methyl}benzamide](/img/structure/B385127.png)
methyl]benzamide](/img/structure/B385131.png)
![N-{(3-methoxy-4-propoxyphenyl)[(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B385132.png)
![N-{[4-(isopentyloxy)-3-methoxyphenyl][(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385133.png)
![N-{(3-ethoxyphenyl)[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385134.png)